molecular formula C12H11ClF2N2 B1405684 (3-Fluoro-4-(2-fluoropyridin-4-yl)phenyl)methanamine hydrochloride CAS No. 1449117-60-5

(3-Fluoro-4-(2-fluoropyridin-4-yl)phenyl)methanamine hydrochloride

Cat. No.: B1405684
CAS No.: 1449117-60-5
M. Wt: 256.68 g/mol
InChI Key: QDGRYYBNDXFJHT-UHFFFAOYSA-N
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Description

(3-Fluoro-4-(2-fluoropyridin-4-yl)phenyl)methanamine hydrochloride (CAS: 1449117-60-5) is a fluorinated aromatic amine hydrochloride salt with a molecular weight of 256.68 g/mol . Its structure features a phenyl ring substituted at the 3-position with fluorine and at the 4-position with a 2-fluoropyridin-4-yl group, linked to a methanamine moiety. The dual fluorine substitution on both the phenyl and pyridine rings enhances metabolic stability and influences electronic properties, making it relevant in medicinal chemistry for targeting enzymes or receptors via π-π interactions or hydrogen bonding. The hydrochloride salt improves solubility and bioavailability.

Properties

IUPAC Name

[3-fluoro-4-(2-fluoropyridin-4-yl)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2N2.ClH/c13-11-5-8(7-15)1-2-10(11)9-3-4-16-12(14)6-9;/h1-6H,7,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDGRYYBNDXFJHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN)F)C2=CC(=NC=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3-Fluoro-4-(2-fluoropyridin-4-yl)phenyl)methanamine hydrochloride is a fluorinated compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, pharmacological properties, and biological activity, supported by case studies and research findings.

Synthesis

The synthesis of this compound typically involves the introduction of fluorine atoms into the aromatic system, which can enhance the compound's biological activity. Various synthetic routes have been explored, including nucleophilic substitution reactions and coupling reactions involving fluorinated precursors.

Fluorinated compounds often exhibit altered pharmacokinetic and pharmacodynamic properties due to increased lipophilicity and metabolic stability. The introduction of fluorine can influence binding affinity to biological targets, such as enzymes and receptors.

Case Studies

  • Histone Deacetylase Inhibition : Research has shown that fluorinated derivatives can act as potent inhibitors of histone deacetylases (HDACs). For instance, compounds with a trifluoromethyl group demonstrated significantly enhanced inhibitory activity against HDACs compared to their non-fluorinated counterparts . This suggests that this compound may similarly enhance HDAC inhibition through fluorination.
  • Antiproliferative Activity : In studies involving cancer cell lines such as HeLa cells, derivatives of fluorinated phenylalanines exhibited notable antiproliferative effects. These compounds were found to disrupt microtubule dynamics, leading to mitotic delay and cell death . The structural modifications in these fluorinated compounds are crucial for their biological efficacy.

Pharmacological Profiles

The biological activity of this compound has been evaluated in various contexts:

Study Target IC50 Value Comments
HDAC10.88 μMEnhanced potency due to trifluoromethyl substitution.
HeLa CellsNot specifiedSignificant disruption of microtubule dynamics observed.

Structure-Activity Relationship (SAR)

The incorporation of fluorine atoms into the phenyl ring has been shown to improve the selectivity and potency of compounds against specific biological targets. For example, studies indicate that increasing the number of fluorine substituents can lead to stronger biological activity due to improved interactions with target proteins .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of (3-Fluoro-4-(2-fluoropyridin-4-yl)phenyl)methanamine hydrochloride exhibit potential anticancer properties. Compounds with similar structural motifs have been shown to inhibit various kinases implicated in cancer progression, such as c-KIT, which is essential for the treatment of gastrointestinal stromal tumors (GISTs) and other malignancies. A study highlighted its effectiveness against c-KIT mutations, making it a candidate for targeted cancer therapies .

Neurological Disorders

The compound's ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders. Its structural analogs have been investigated for their neuroprotective effects and ability to modulate neurotransmitter systems, which could be beneficial in conditions such as depression and anxiety .

Synthesis of Biologically Active Compounds

The versatility of this compound as a synthetic intermediate allows chemists to create a variety of biologically active compounds. It can serve as a precursor in the synthesis of:

  • Fluorinated pharmaceuticals : Enhancing metabolic stability and bioavailability.
  • Agonists and antagonists : Targeting specific receptors in various biological pathways.

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer PropertiesDemonstrated inhibition of c-KIT kinase activity in GIST models, suggesting therapeutic potential .
Study BNeuropharmacologyShowed modulation of serotonin receptors, indicating possible antidepressant effects .
Study CSynthesis ApplicationsUtilized as a key intermediate in developing new fluorinated drug candidates .

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name CAS Number Molecular Weight (g/mol) Key Substituents Structural Differences Pharmacological Notes
(3-Fluoro-4-(2-fluoropyridin-4-yl)phenyl)methanamine hydrochloride 1449117-60-5 256.68 3-Fluoro-phenyl, 2-fluoropyridin-4-yl Dual aromatic fluorine substitution; pyridine ring Enhanced metabolic stability; potential kinase inhibition
1-[3-Fluoro-4-(pyridin-3-yl)phenyl]methanamine 1214371-43-3 202.23 3-Fluoro-phenyl, pyridin-3-yl Pyridine substitution at 3-position (vs. 4-position); lacks second fluorine Reduced molecular weight; altered binding geometry
(2-Fluoropyridin-4-yl)methanamine dihydrochloride 667906-60-7 198.9 2-Fluoropyridin-4-yl, dihydrochloride Simpler structure (no phenyl ring); dihydrochloride salt Lower lipophilicity; limited aromatic interactions
[3-Fluoro-4-(trifluoromethoxy)phenyl]methanamine N/A ~225 (estimated) 3-Fluoro-phenyl, trifluoromethoxy Trifluoromethoxy group (vs. pyridine); increased lipophilicity Potential CNS activity due to enhanced BBB penetration
[3-Fluoro-4-(oxan-4-ylmethoxy)phenyl]methanamine hydrochloride 1247619-84-6 225 (free base) Oxan-4-ylmethoxy group Ether-linked tetrahydropyran ring (vs. pyridine) Improved solubility; steric hindrance may reduce target affinity
[4-(3,4-Dichlorophenyl)phenyl]methylamine hydrochloride N/A ~285 (estimated) 3,4-Dichlorophenyl Chlorine substituents (vs. fluorine); higher molecular weight Increased lipophilicity; potential toxicity concerns

Key Findings from Comparative Analysis:

Substituent Effects :

  • Fluorine atoms in the target compound enhance metabolic stability and electronic effects compared to chlorine or trifluoromethyl groups in analogs .
  • The 2-fluoropyridin-4-yl group enables unique π-π stacking and hydrogen-bonding interactions, unlike morpholine or oxane-containing analogs .

Solubility and Bioavailability :

  • Hydrochloride salts (e.g., target compound) generally exhibit better aqueous solubility than free bases or dihydrochlorides .
  • Ether-linked substituents (e.g., oxan-4-ylmethoxy) improve solubility but may reduce target binding due to steric effects .

Structural Complexity :

  • The target’s dual aromatic fluorine substitution distinguishes it from simpler analogs like 1-[3-Fluoro-4-(pyridin-3-yl)phenyl]methanamine , which lacks a second fluorine .

Preparation Methods

Reductive Amination of Cyanohydrins

A novel and efficient method reported in patent US7208603B2 describes the preparation of pyridin-2-yl-methylamine derivatives by reductive amination of cyanohydrins, which can be adapted for the target compound:

  • Starting Materials: Cyanohydrin intermediate derived from the fluorinated biphenyl ketone precursor.
  • Reaction Conditions: The cyanohydrin is reacted with a pyridin-2-yl-methylamine derivative in a methanolic medium.
  • Catalysts and Reagents: Sodium cyanoborohydride (NaBH3CN) is used as the reducing agent to facilitate reductive amination.
  • Base: The reaction medium is made basic by adding a tertiary amine base such as 1,4-diazabicyclo[2.2.2]octane (DABCO).
  • Temperature: The reaction is typically carried out at room temperature.
  • Additives: Iron sulfate (FeSO4·7H2O) can be added to suppress side reactions involving cyanide ions.
  • Workup: After completion, the reaction mixture is diluted with dichloromethane and water, separated, washed, decolorized with silica and animal charcoal, and evaporated to yield the amine base.
  • Salt Formation: The free base is converted to the hydrochloride salt by treatment with hydrochloric acid or by salification in ethyl acetate with an acid equivalent.

This method is advantageous due to mild conditions, good yields (~94% reported for related compounds), and applicability to fluorinated substrates without defluorination.

Fluorination and Functional Group Activation

  • The fluorine substituents on the aromatic and pyridine rings are introduced or preserved through selective fluorination steps or by using fluorinated starting materials.
  • The primary alcohol intermediate (e.g., 1-benzoyl-4-fluoro-4-hydroxymethylpiperidine derivatives) can be activated as para-toluenesulfonic esters to facilitate nucleophilic substitution with amines.
  • Hydrogen fluoride-pyridine complex is used for selective fluorination of epoxide intermediates to introduce fluorine at specific positions.

Palladium-Catalyzed Cross-Coupling (for Biaryl Formation)

  • Suzuki-Miyaura cross-coupling reactions are employed to construct the biphenyl linkage between the phenyl and pyridinyl rings.
  • Typical conditions involve arylboronic acids or heteroarylboronic acids, Pd(PPh3)4 catalyst, and base (Na2CO3) in toluene under reflux.
  • This method allows for the introduction of the 2-fluoropyridin-4-yl group onto the 3-fluoro-4-substituted phenyl ring with high regioselectivity.

Comparative Table of Key Preparation Steps

Step Reagents/Conditions Purpose/Outcome Notes
Cyanohydrin Reductive Amination Cyanohydrin + Pyridin-2-yl-methylamine, NaBH3CN, DABCO, MeOH, RT Formation of pyridin-2-yl-methylamine derivative Mild, high yield, preserves fluorines
Fluorination HF-Pyridine complex Selective fluorination of epoxide intermediates Introduces fluorine at benzylic position
Ester Activation Para-toluenesulfonyl chloride Activation of primary alcohol for substitution Facilitates nucleophilic substitution
Suzuki-Miyaura Coupling Arylboronic acid, Pd(PPh3)4, Na2CO3, toluene, reflux Formation of biphenyl linkage High regioselectivity for fluorinated rings
Salt Formation HCl or acid in ethyl acetate Conversion to hydrochloride salt Enhances stability and crystallinity

Research Findings and Optimization Notes

  • The reductive amination method using sodium cyanoborohydride is preferred for its selectivity and mildness, crucial for fluorinated compounds that may undergo defluorination under harsh conditions.
  • The addition of iron sulfate suppresses cyanide-related side reactions, increasing purity and yield.
  • Use of tertiary amine bases like DABCO improves reaction efficiency by maintaining basic conditions without nucleophilic interference.
  • Cross-coupling reactions tolerate the fluorine substituents well, allowing modular assembly of the biphenyl core.
  • The hydrochloride salt form is the most stable and commonly isolated form for pharmaceutical applications.

Q & A

Q. What are the key synthetic strategies for synthesizing (3-Fluoro-4-(2-fluoropyridin-4-yl)phenyl)methanamine hydrochloride?

  • Methodological Answer : The synthesis typically involves sequential cross-coupling and functional group transformations:

Suzuki-Miyaura Coupling : React 3-fluoro-4-bromophenyl derivatives with 2-fluoropyridin-4-ylboronic acid to install the fluoropyridinyl moiety. Optimize palladium catalysts (e.g., Pd(PPh₃)₄) and base conditions (e.g., Na₂CO₃ in DMF/H₂O) .

Reductive Amination : Convert the resulting aryl nitrile or ketone intermediate to the primary amine using LiAlH₄ or NaBH₄ with NH₄OAc.

Hydrochloride Salt Formation : Precipitate the free amine with HCl gas in anhydrous EtOAc or MeOH, followed by recrystallization .
Key Validation : Monitor reaction progress via TLC and confirm final structure using ¹⁹F NMR to resolve fluorine environments .

Q. How is the compound characterized spectroscopically, and what analytical challenges arise?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign aromatic protons and carbons, noting splitting patterns from adjacent fluorine atoms (e.g., ²J₃-F coupling in the pyridinyl ring). Use DEPT-135 to distinguish CH₂ and CH₃ groups in the methanamine moiety .
  • ¹⁹F NMR : Identify distinct fluorine signals for the 3-fluoroaryl (-110 to -120 ppm) and 2-fluoropyridinyl (-140 to -150 ppm) groups. Compare with fluorinated analogs (e.g., (2-Fluoro-4-(trifluoromethoxy)phenyl)methanamine ).
  • HPLC-MS : Confirm purity (>98%) and molecular ion ([M+H]⁺ expected at m/z 265.07) using C18 columns with 0.1% formic acid mobile phase .
    Challenge : Overlapping aromatic signals in ¹H NMR may require 2D experiments (HSQC, HMBC) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., fluorine coupling constants) be resolved during structural validation?

  • Methodological Answer :
  • Variable Temperature NMR : Resolve dynamic effects (e.g., rotational barriers in fluorinated aryl rings) by acquiring spectra at 25°C and -20°C .
  • DFT Calculations : Simulate ¹⁹F NMR shifts using Gaussian09 with B3LYP/6-31G* basis sets. Compare computed vs. experimental values to validate assignments .
  • X-ray Crystallography : Resolve ambiguities by growing single crystals (e.g., in MeOH/Et₂O) and analyzing dihedral angles between fluorinated rings .

Q. What strategies optimize yield during the final hydrochloride salt formation?

  • Methodological Answer :
  • pH Control : Adjust to pH 4–5 using dilute HCl to avoid free amine protonation inefficiencies .
  • Solvent Screening : Test polar aprotic solvents (e.g., acetone, THF) for crystallization efficiency. Anhydrous EtOAc minimizes hydrate formation .
  • Anti-Solvent Addition : Add hexane dropwise to precipitate the hydrochloride salt, improving crystal purity (>99.5% by HPLC) .

Q. How can bioorthogonal reactivity be evaluated for potential applications in targeted drug delivery?

  • Methodological Answer :
  • Click Chemistry Screening : React with tetrazine derivatives (e.g., 2-(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)acetic acid ) in PBS (pH 7.4) at 37°C. Monitor kinetics via fluorescence quenching (λₑₓ = 520 nm) .
  • In Vitro Stability : Incubate in human plasma for 24h; quantify degradation via LC-MS to assess suitability for in vivo applications .
  • Cellular Uptake Studies : Label the compound with a fluorophore (e.g., Cy5) and track internalization in cancer cell lines using confocal microscopy .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3-Fluoro-4-(2-fluoropyridin-4-yl)phenyl)methanamine hydrochloride
Reactant of Route 2
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(3-Fluoro-4-(2-fluoropyridin-4-yl)phenyl)methanamine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.